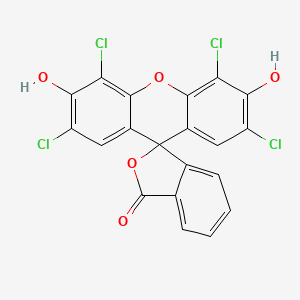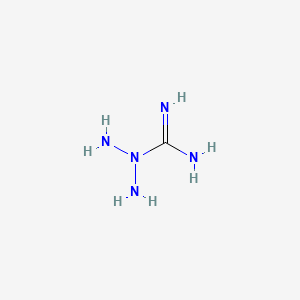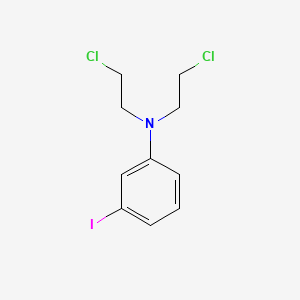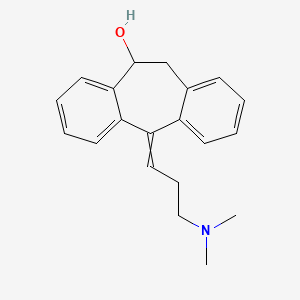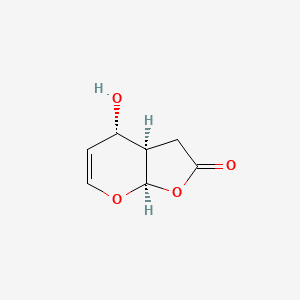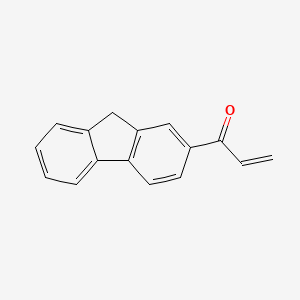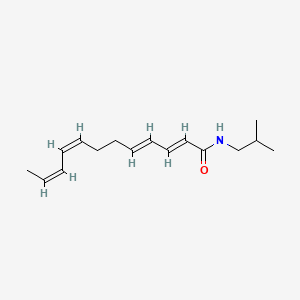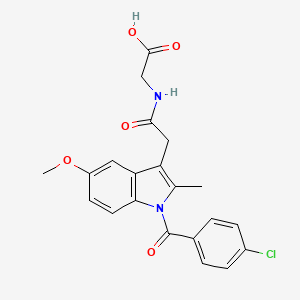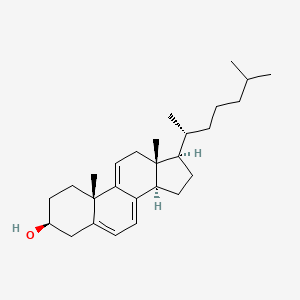
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Übersicht
Beschreibung
Synthesis Analysis
The chemical synthesis of related sterols, such as cholesta-5,7,24-trien-3β-ol, has been described, demonstrating its conversion to cholesterol in rats, which suggests its role as a possible intermediate in cholesterol biosynthesis (Scallen, 1965). Further studies have detailed the synthesis of various sterols and their spectral properties, contributing to the comprehensive understanding of sterol chemical behavior and structure (Knapp & Schroepfer, 1975).
Molecular Structure Analysis
The molecular structure of sterols similar to Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, has been elucidated through various analytical techniques. The synthesis and crystal structure analysis of related compounds provide detailed insights into the sterol's molecular framework, showcasing the significance of stereochemistry and molecular conformation in its biological function (Conner et al., 1977).
Chemical Reactions and Properties
Research has highlighted the enzymatic reactions and metabolic pathways involving sterols, illustrating how Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and its analogs undergo biochemical transformations within organisms. The study of its conversion and the role of enzymes in these processes shed light on its physiological significance and potential applications in understanding disease mechanisms (Johnson et al., 1975).
Physical Properties Analysis
The physical properties of sterols, including melting points, transition temperatures, and mesophase morphologies, have been compared to those of isomeric cholesterol esters, offering insights into the material characteristics of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and related compounds. These studies contribute to the understanding of sterol behavior in biological membranes and their potential applications in biomedical research (Harwood et al., 2000).
Chemical Properties Analysis
The chemical properties, including the reactivity and interactions of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- with other biological molecules, have been explored through studies on its inhibition of cholesterol biosynthesis and enzyme activity. Such research provides valuable information on the compound's potential therapeutic applications and its role in regulating lipid metabolism (Shakespeare & Wilton, 1980).
Wissenschaftliche Forschungsanwendungen
Interaction with Lipoproteins
- Cholesta-5,7,9(11)-trien-3β-ol and its oleate ester have been studied for their interaction with human lipoproteins. The unesterified sterol is more efficient than its ester in quenching tryptophan fluorescence, especially in low-density lipoprotein, suggesting a closer association with peptides in lipoproteins (Smith & Green, 1974).
Inhibition of Cholesterol Biosynthesis
- This compound acts as a potent inhibitor of cholesterol biosynthesis, specifically inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl CoA reductase in MRC-5 fibroblasts in culture (Shakespeare & Wilton, 1980).
Conversion to Cholesterol
- Cholesta-5,7,24-trien-3β-ol, a possible intermediate in cholesterol biosynthesis, can be converted to cholesterol in both intact rats and cell-free preparations of rat liver (Scallen, 1965).
Relation to Smith-Lemli-Opitz Syndrome
- In the context of Smith-Lemli-Opitz syndrome, an autosomal recessive disorder, cholesta-5,7-dien-3β-ol can be oxidized by oxygen radicals, leading to the formation of cholesta-5,7,9(11)-trien-3β-ol among other oxygenated sterols (De Fabiani et al., 1996).
Other Relevant Studies
- Other studies have explored various aspects of this compound, such as its chemical synthesis, interaction with enzymes, and potential applications in different biological contexts (Ruan et al., 1996), (Tachibana, 1986), (Johnson et al., 1975), (Moreau et al., 1975), and (Akhtar et al., 1972).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYYDLWKDGKMKI-BXAZICILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966299 | |
| Record name | Cholesta-5,7,9(11)-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesta-5,7,9(11)-trien-3-ol, (3beta)- | |
CAS RN |
51982-45-7 | |
| Record name | Cholesta-5,7,9(11)-trien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestatrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,7,9(11)-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



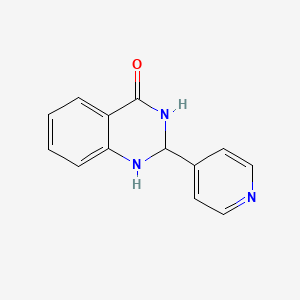
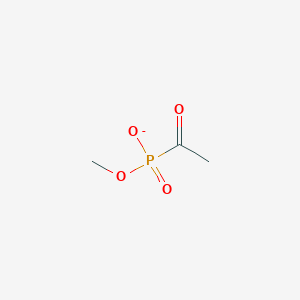
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)
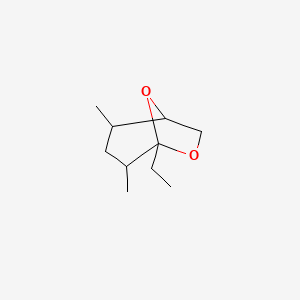
![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)
